Dimethyl (dimethoxyphosphorothioyl)propanedioate
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Overview
Description
Dimethyl (dimethoxyphosphorothioyl)propanedioate is an organophosphorus compound with a unique structure that includes both ester and phosphorothioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (dimethoxyphosphorothioyl)propanedioate typically involves the reaction of dimethyl malonate with dimethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and efficient mixing
Purification: Typically involves distillation or recrystallization to obtain a high-purity product
Quality Control: Ensures the consistency and purity of the final product through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy
Chemical Reactions Analysis
Types of Reactions
Dimethyl (dimethoxyphosphorothioyl)propanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phosphorothioate oxides
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Phosphorothioate oxides
Reduction: Phosphine oxides
Substitution: Corresponding substituted phosphorothioates
Scientific Research Applications
Dimethyl (dimethoxyphosphorothioyl)propanedioate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules
Agriculture: Potential use as a pesticide or herbicide due to its organophosphorus structure
Pharmaceuticals: Investigated for its potential as a prodrug or a pharmacologically active compound
Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in phosphorylation processes
Mechanism of Action
The mechanism of action of Dimethyl (dimethoxyphosphorothioyl)propanedioate involves its interaction with biological molecules through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets include enzymes involved in phosphorylation, such as kinases and phosphatases. The pathways affected by this compound are those related to cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester without the phosphorothioate group
Diethyl phosphorothioate: Contains a phosphorothioate group but lacks the ester functionality
Dimethyl phosphite: Contains a phosphite group instead of a phosphorothioate group
Uniqueness
Dimethyl (dimethoxyphosphorothioyl)propanedioate is unique due to its combination of ester and phosphorothioate functionalities This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot
Properties
CAS No. |
112548-54-6 |
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Molecular Formula |
C7H13O6PS |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
dimethyl 2-dimethoxyphosphinothioylpropanedioate |
InChI |
InChI=1S/C7H13O6PS/c1-10-6(8)5(7(9)11-2)14(15,12-3)13-4/h5H,1-4H3 |
InChI Key |
SDZCIFUINZVWLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)P(=S)(OC)OC |
Origin of Product |
United States |
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